2-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide 2-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 896344-29-9
VCID: VC5296870
InChI: InChI=1S/C17H13FN2O3S/c1-20-16(22)13-7-4-11(8-14(13)17(20)23)19-15(21)9-24-12-5-2-10(18)3-6-12/h2-8H,9H2,1H3,(H,19,21)
SMILES: CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)CSC3=CC=C(C=C3)F
Molecular Formula: C17H13FN2O3S
Molecular Weight: 344.36

2-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide

CAS No.: 896344-29-9

Cat. No.: VC5296870

Molecular Formula: C17H13FN2O3S

Molecular Weight: 344.36

* For research use only. Not for human or veterinary use.

2-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide - 896344-29-9

Specification

CAS No. 896344-29-9
Molecular Formula C17H13FN2O3S
Molecular Weight 344.36
IUPAC Name 2-(4-fluorophenyl)sulfanyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide
Standard InChI InChI=1S/C17H13FN2O3S/c1-20-16(22)13-7-4-11(8-14(13)17(20)23)19-15(21)9-24-12-5-2-10(18)3-6-12/h2-8H,9H2,1H3,(H,19,21)
Standard InChI Key SSVHOIHZQYOCRM-UHFFFAOYSA-N
SMILES CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)CSC3=CC=C(C=C3)F

Introduction

2-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide is a complex organic compound featuring a fluorophenyl group, a sulfanyl linkage, and an isoindoline moiety. This compound has garnered attention due to its potential therapeutic applications, particularly in medicinal chemistry and biological research. The presence of the fluorophenyl group imparts unique electronic properties, enhancing its reactivity and binding affinity compared to its chlorinated, brominated, or methylated analogs.

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

  • Formation of the Isoindoline Moiety: The isoindoline structure can be synthesized through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.

  • Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a thiol compound.

  • Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride derivative to form the acetamide linkage.

Industrial production would likely involve optimizing these synthetic routes to maximize yield and purity, utilizing high-throughput reactors and advanced purification techniques.

Mechanism of Action and Biological Activity

The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the isoindoline moiety may interact with nucleic acids or proteins. The sulfanyl linkage can modulate the compound’s redox properties, influencing its biological activity.

Compounds containing sulfanyl groups have been shown to exhibit significant antimicrobial properties, often attributed to the disruption of bacterial cell walls or inhibition of essential enzymatic pathways.

Comparison with Similar Compounds

Similar compounds include:

  • 2-[(4-chlorophenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide

  • 2-[(4-bromophenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide

  • 2-[(4-methylphenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide

The fluorophenyl group in 2-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide imparts unique electronic properties, enhancing its reactivity and binding affinity compared to these analogs.

Potential Therapeutic Applications

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